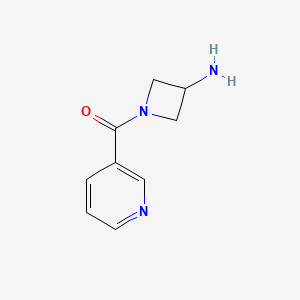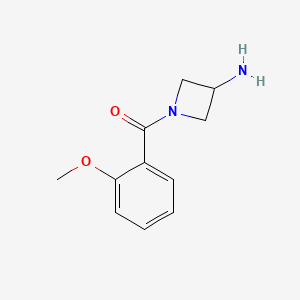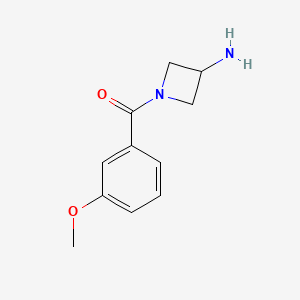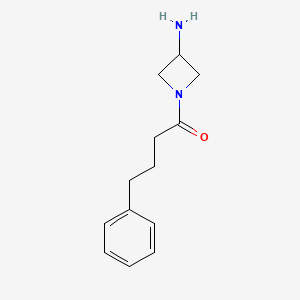
3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid
Overview
Description
The compound “3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid” is a chemical compound that is used as a chemical intermediate and in organic synthesis . It is a solid and ranges in color from white to yellow . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another possible method could involve the use of protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For example, the crystal structure of the molecule can be solved by software such as SHELXT . The molecular formula of a similar compound, 2-(3,4-dichlorophenyl)acetic acid, is C8H6Cl2O2 .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, it can participate in Suzuki–Miyaura coupling reactions, which involve the formation of new carbon-carbon bonds . Additionally, it can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a white to yellow solid . It has a molecular formula of C8H6Cl2O2 . It is insoluble in water .Safety and Hazards
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-formamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(3-8(7)12)4-9(10(15)16)13-5-14/h1-3,5,9H,4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOAYRKLPJZPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-2-formamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)


![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![3-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)butan-1-amine](/img/structure/B1469108.png)